Copper bis-3,5-diisopropylsalicylate is a coordination compound formed from copper(II) ions and 3,5-diisopropylsalicylic acid. This compound has garnered interest in various scientific fields due to its unique properties and potential applications, particularly in biochemistry and materials science. The compound is classified as a metal-organic complex, where a metal ion is coordinated to organic ligands.
The primary source of copper bis-3,5-diisopropylsalicylate is through the reaction of copper(II) salts with 3,5-diisopropylsalicylic acid. It belongs to the broader category of transition metal complexes, specifically those involving copper, which is known for its diverse coordination chemistry. The compound can be categorized under inorganic chemistry and biochemistry due to its interactions with biological systems and its potential therapeutic applications .
Copper bis-3,5-diisopropylsalicylate can be synthesized through various methods, typically involving the reaction of copper(II) acetate or chloride with 3,5-diisopropylsalicylic acid in a suitable solvent. The synthesis may proceed as follows:
The formation of copper bis-3,5-diisopropylsalicylate involves complex equilibria that can be analyzed using techniques such as UV-visible spectrophotometry and potentiometry. These methods help determine the stability constants of the complex and its solubility in various solvent mixtures .
Copper bis-3,5-diisopropylsalicylate typically exhibits a square planar geometry around the copper(II) ion due to its d9 electronic configuration. The 3,5-diisopropylsalicylate ligands coordinate to the copper ion through their carboxylate groups and phenolic oxygen.
Copper bis-3,5-diisopropylsalicylate participates in various chemical reactions, including redox processes and ligand exchange reactions. Notably, it can undergo disproportionation reactions in the presence of superoxide radicals, which may contribute to its biological activity as a radioprotectant .
The reactivity of this compound can be influenced by factors such as pH and solvent composition. Studies have shown that it can stabilize reactive oxygen species and may serve as an antioxidant agent under certain conditions .
The mechanism of action for copper bis-3,5-diisopropylsalicylate involves its interaction with biological systems where it may modulate oxidative stress responses. The compound's ability to stabilize reactive species allows it to potentially protect cells from damage caused by radiation or oxidative stress.
Research indicates that administration of this compound prior to exposure to gamma radiation significantly increases survival rates in animal models, suggesting a protective mechanism related to its redox properties .
Relevant analyses indicate that the presence of isopropyl groups enhances certain spectral properties, affecting light absorption characteristics .
Copper bis-3,5-diisopropylsalicylate has several scientific uses:
The 3,5-diisopropylsalicylate (Dips) ligand in copper(II) bis-3,5-diisopropylsalicylate (CuDIPS) is pivotal for its exceptional reactive oxygen species (ROS) scavenging capabilities. The ortho-hydroxy carboxylate structure of Dips enables bidentate chelation of copper ions, forming a stable complex that facilitates electron transfer reactions critical for antioxidant activity. This coordination geometry optimizes the copper redox cycle (Cu²⁺/Cu⁺), allowing efficient disproportionation of superoxide radicals (O₂⁻) according to the reaction:2O₂⁻ + 2H⁺ → H₂O₂ + O₂
Potentiometric studies reveal that Dips mobilizes copper ions selectively under acidic conditions (pH < 7.0), mimicking inflammatory microenvironments where ROS generation peaks. Unlike simpler salicylates, the hydrophobic 3,5-diisopropyl substituents enhance membrane permeability and stabilize the copper-centered radical intermediates during redox cycling. This stabilization prevents copper from participating in Fenton reactions that generate hydroxyl radicals (•OH), thereby redirecting activity toward protective antioxidant pathways [4]. The ligand’s ability to act as an "OH-inactivating ligand" (OIL) stems from its capacity to absorb hydroxyl radicals at the ortho-position without fragmentation, quenching chain-propagating oxidative reactions [4].
Table 1: Structural and Functional Attributes of Dips Ligand in CuDIPS
Property | Role in Antioxidant Activity | Experimental Evidence |
---|---|---|
Ortho-hydroxy carboxylate | Enables bidentate Cu²⁺ chelation, optimizing redox cycling | Potentiometric speciation studies in water/ethanol mixtures [4] |
3,5-diisopropyl groups | Enhances lipid solubility and cellular uptake; stabilizes radical intermediates | Log P calculations and comparison with unsubstituted salicylate complexes [4] |
Acid-dependent Cu²⁺ binding | Mobilizes copper selectively in inflamed (low pH) tissues | Speciation modeling in gastrointestinal fluid and plasma [4] |
Radical "lure" capacity | Absorbs •OH radicals at ortho-position, preventing site-specific DNA/protein damage | Competition experiments with classic •OH scavengers [4] |
CuDIPS demonstrates superior superoxide dismutase (SOD) mimetic activity compared to both endogenous Cu,Zn-SOD and synthetic copper complexes. In vitro studies using the nitro blue tetrazolium (NBT) reduction assay show CuDIPS dismutates O₂⁻ with a median effective concentration (MEC) of 23.84 μg/mL, outperforming Trolox (MEC = 29.30 μg/mL) and several other copper-salicylate derivatives [1] [2]. Its catalytic efficiency (k~cat~) approaches 1.2 × 10⁹ M⁻¹s⁻¹, rivaling native SOD enzymes.
In radioprotection models, CuDIPS administered 24 hours before γ-irradiation increased murine survival to 58% versus 0% in controls. This contrasts with zinc-based SOD mimics like [Zn(DIPS)₂], which primarily exhibit anticonvulsant activity but minimal radioprotection [2] [8]. The differential efficacy arises from:
Notably, CuDIPS’s radioprotective effect peaks at 3–24 hours post-administration, aligning with its pharmacokinetic profile of gradual cellular internalization [2].
Table 2: Comparative SOD Mimetic Activities
Compound | MEC (μg/mL) | Catalytic Efficiency (k~cat~ M⁻¹s⁻¹) | Radioprotection (Survival Rate) |
---|---|---|---|
CuDIPS | 23.84 | 1.2 × 10⁹ | 58% (24h pre-treatment) [2] |
Endogenous Cu,Zn-SOD | ~0.01* | 2.0 × 10⁹ | Not applicable |
Trolox | 29.30 | Non-catalytic | ≤10% [1] |
[Zn(DIPS)₂(phen)] | >100 | Not significant | <5% [8] |
Estimated enzyme concentration for 50% activity. |
CuDIPS significantly mitigates oxidative DNA damage, quantified via the biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG). In streptozotocin (STZ)-induced diabetic rats, CuDIPS pretreatment (5 mg/kg) reduced serum 8-OHdG by 29% compared to untreated controls. This reduction correlated with a 34% decrease in hyperglycemia and reduced pancreatic β-cell destruction [1]. The mechanism involves:
Critically, CuDIPS only protects against DNA damage when administered before oxidative insult. In diabetic rats with established β-cell destruction, it failed to reverse 8-OHdG elevation, confirming its prophylactic role in preserving cellular integrity rather than repairing extant damage [1]. This aligns with its inability to regenerate destroyed tissues but highlights utility in preventing ROS-associated pathologies like carcinogenesis and metabolic disease.
Table 3: Biomarker Modulation by CuDIPS in Disease Models
Biomarker | Change with CuDIPS | Biological Implication | Study Model |
---|---|---|---|
Serum 8-OHdG | ↓ 29% | Reduced oxidative DNA fragmentation | STZ-diabetic rats [1] |
Hyperglycemia | ↓ 34% | Preservation of pancreatic β-cell function | STZ-diabetic rats [1] |
Splenic cellularity | ↑ 3.5-fold | Accelerated immune recovery post-irradiation | Irradiated mice [5] |
T-cell reactivity | ↑ 7-fold | Restoration of adaptive immune responses | Irradiated mice [5] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: